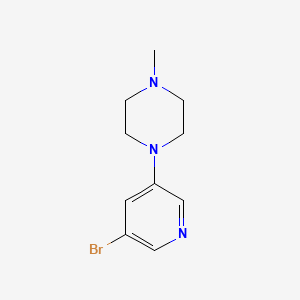

1-(5-Bromopyridin-3-yl)-4-methylpiperazine

Vue d'ensemble

Description

1-(5-Bromopyridin-3-yl)-4-methylpiperazine (5-BMPZ) is an organic compound with a wide range of applications in the fields of science and technology. It is a pyridinium salt that is synthesized from the reaction of 4-methylpiperazine and 5-bromopyridine. It is a colorless solid that has a melting point of 156-157 °C and a boiling point of 210 °C. 5-BMPZ has a wide range of applications in organic synthesis, medicinal chemistry, and biochemistry.

Applications De Recherche Scientifique

Synthesis and Drug Development

1-(5-Bromopyridin-3-yl)-4-methylpiperazine is extensively utilized in the synthesis of novel compounds with potential pharmacological activities. For instance, studies have demonstrated the utility of related bromopyridine derivatives in the development of anticonvulsant, antibacterial, and anticorrosive agents. These compounds are synthesized through various chemical reactions, including Suzuki cross-coupling, which enables the creation of pyridine-based derivatives with diverse biological activities (Ahmad et al., 2017).

Material Science and Catalysis

In material science, derivatives of this compound are investigated for their roles in the synthesis of complex molecular structures. These structures have applications in catalysis, demonstrating the compound's versatility beyond pharmaceuticals. For example, research on iridium tetrazolate complexes highlights the importance of ancillary ligands in color tuning, which is crucial for the development of optoelectronic devices (Stagni et al., 2008).

Biological Studies

The compound's derivatives are also pivotal in biological studies, particularly in the investigation of neural stem cell differentiation and the modulation of neurotransmitter systems. Such research provides insights into the cellular mechanisms underlying neural development and neuropharmacology, contributing to the understanding of neurological diseases and the development of novel therapeutic strategies (Schneider & d’Adda di Fagagna, 2012).

Environmental and Corrosion Studies

Additionally, the study of corrosion inhibition by pyrazine derivatives, including those related to this compound, sheds light on their potential as environmentally friendly alternatives for protecting metals against corrosion. This research is crucial for industries seeking to prolong the lifespan of metal structures and components in a sustainable manner (Obot & Gasem, 2014).

Propriétés

IUPAC Name |

1-(5-bromopyridin-3-yl)-4-methylpiperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14BrN3/c1-13-2-4-14(5-3-13)10-6-9(11)7-12-8-10/h6-8H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJCUHUIYERGNRZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=CC(=CN=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50704506 | |

| Record name | 1-(5-Bromopyridin-3-yl)-4-methylpiperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50704506 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1130759-48-6 | |

| Record name | 1-(5-Bromopyridin-3-yl)-4-methylpiperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50704506 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

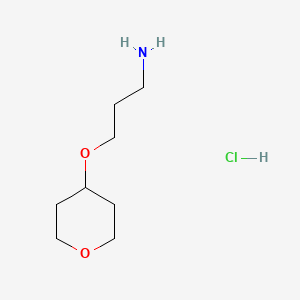

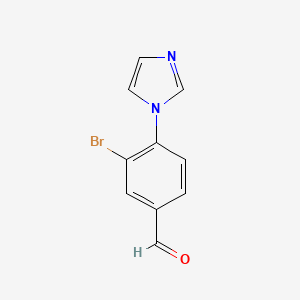

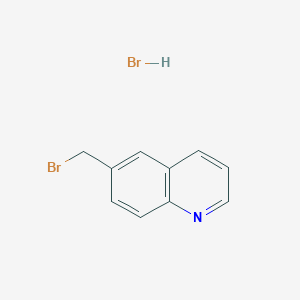

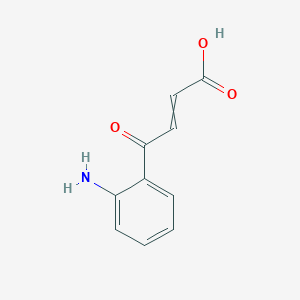

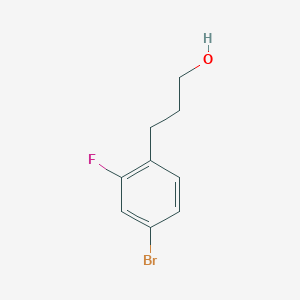

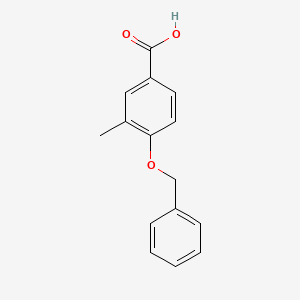

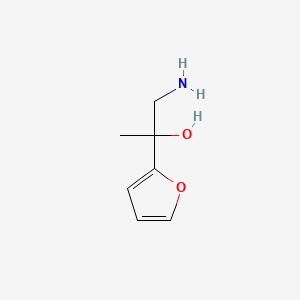

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[1,1'-Biphenyl]-4-propanal](/img/structure/B1524727.png)

![4-Boc-1-Oxa-4,9-diazaspiro[5.5]undecane](/img/structure/B1524730.png)

![2-Azabicyclo[2.2.1]heptane-2-sulfonyl chloride](/img/structure/B1524735.png)

![3-Methyl-[1,2,4]triazolo[4,3-a]pyridine-6-carbonitrile](/img/structure/B1524736.png)

![6-bromo-2-(chloromethyl)-3H-imidazo[4,5-b]pyridine hydrochloride](/img/structure/B1524740.png)

![2-[3-(Aminomethyl)piperidin-1-yl]acetonitrile dihydrochloride](/img/structure/B1524744.png)